1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Description
The compound 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a structurally complex molecule that is part of the bicyclo[2.2.2]octane family. This family of compounds is known for its rigid bicyclic structure and has been the subject of various studies due to its interesting chemical and physical properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step reactions with careful control of reaction conditions to ensure the correct stereochemistry and functional group incorporation. For example, the preparation of adducts of 1,4-diazabicyclo[2.2.2]octane with aromatic polycarboxylic acids was achieved through solid-state grinding and kneading techniques . Similarly, the synthesis of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involved a series of steps including sulfonation, esterification, and rearrangements . These methods could potentially be adapted for the synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structural study of some (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides was conducted using NMR spectroscopy and X-ray diffraction to determine the crystal structure . These techniques could be applied to determine the molecular structure of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions depending on their functional groups. For example, 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane was synthesized and its reactivity with methyl iodide was studied, leading to the formation of bisquaternary or monoqu
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-7-10-4-2-9(3-5-10,6-14-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYLXOOJTUHEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
CAS RN |
2490430-33-4 |
Source
|
Record name | 1-(methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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